molecular formula C26H18F3N3O2S B304021 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide

Katalognummer B304021
Molekulargewicht: 493.5 g/mol
InChI-Schlüssel: HJRXXQOFRYUWSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound targets the signaling pathways that are responsible for the growth and survival of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells, making it a valuable tool in cancer research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to healthy cells at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide. One of the significant future directions is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to explore the potential applications of this compound in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases. Finally, the potential toxicity of this compound needs to be further explored to ensure its safe use in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This paper has provided an informative and engaging discussion on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound. Further research is needed to explore the full potential of this compound and its applications in various scientific fields.

Synthesemethoden

The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide involves several steps. The first step involves the reaction of 2-chloro-3-cyano-4-(trifluoromethyl)pyridine with 4-methoxyphenyl magnesium bromide to yield 3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinethiol. The second step involves the reaction of 3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinethiol with 1-naphthylacetic acid to yield this compound.

Wissenschaftliche Forschungsanwendungen

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide has been studied extensively for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.

Eigenschaften

Molekularformel

C26H18F3N3O2S

Molekulargewicht

493.5 g/mol

IUPAC-Name

2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C26H18F3N3O2S/c1-34-18-11-9-17(10-12-18)23-13-21(26(27,28)29)20(14-30)25(32-23)35-15-24(33)31-22-8-4-6-16-5-2-3-7-19(16)22/h2-13H,15H2,1H3,(H,31,33)

InChI-Schlüssel

HJRXXQOFRYUWSQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=CC4=CC=CC=C43

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.